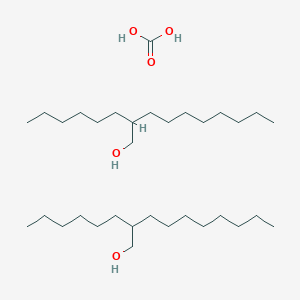
Butane-1,4-diol;4-methylbenzenesulfonic acid;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,4-diol, 4-methylbenzenesulfonic acid, and nitric acid are three distinct chemical compounds, each with unique properties and applications. Butane-1,4-diol is a primary alcohol and an organic compound with the formula HOCH₂CH₂CH₂CH₂OH. It is a colorless, viscous liquid used in various industrial applications It is a white solid that is soluble in water and commonly used as a catalyst in organic synthesis . Nitric acid is a highly corrosive and toxic strong acid with the formula HNO₃. It is a colorless liquid that is widely used in the production of fertilizers, explosives, and in various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butane-1,4-diol: It can be synthesized through the hydrogenation of maleic anhydride or succinic acid.
4-Methylbenzenesulfonic acid: It is typically prepared by sulfonation of toluene using sulfuric acid or oleum.
Análisis De Reacciones Químicas
Types of Reactions
Butane-1,4-diol: Undergoes oxidation to form butyrolactone, dehydration to form tetrahydrofuran, and esterification to form various esters.
4-Methylbenzenesulfonic acid: Acts as a strong acid catalyst in esterification and alkylation reactions.
Nitric acid: Participates in nitration reactions, oxidation reactions, and acts as a strong acid in various chemical processes.
Common Reagents and Conditions
Butane-1,4-diol: Common reagents include phosphoric acid for dehydration and ruthenium catalysts for dehydrogenation.
4-Methylbenzenesulfonic acid: Often used with alcohols in esterification reactions.
Nitric acid: Used with sulfuric acid in nitration reactions and with various metals in oxidation reactions.
Major Products Formed
Butane-1,4-diol: Forms butyrolactone, tetrahydrofuran, and various esters.
4-Methylbenzenesulfonic acid: Forms esters and alkylated products.
Nitric acid: Forms nitrated organic compounds and oxidized products.
Aplicaciones Científicas De Investigación
Butane-1,4-diol: Used in the production of plastics, elastic fibers, and polyurethanes.
4-Methylbenzenesulfonic acid: Widely used as a catalyst in organic synthesis, particularly in esterification and alkylation reactions.
Mecanismo De Acción
Butane-1,4-diol: Acts as a solvent and a precursor in various chemical reactions.
4-Methylbenzenesulfonic acid: Functions as a strong acid catalyst, facilitating esterification and alkylation reactions by protonating the reactants and stabilizing the transition state.
Nitric acid: Acts as a strong oxidizing agent, participating in nitration and oxidation reactions by donating nitrate ions and protons.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
669692-75-5 |
|---|---|
Fórmula molecular |
C11H19NO8S |
Peso molecular |
325.34 g/mol |
Nombre IUPAC |
butane-1,4-diol;4-methylbenzenesulfonic acid;nitric acid |
InChI |
InChI=1S/C7H8O3S.C4H10O2.HNO3/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-1-2-4-6;2-1(3)4/h2-5H,1H3,(H,8,9,10);5-6H,1-4H2;(H,2,3,4) |
Clave InChI |
RKKFDHHKONCCNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CCO)CO.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15161387.png)
![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)

![6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)](/img/structure/B15161425.png)
![N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B15161431.png)





![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)

